molecular formula C8H13Br B12907908 1-(Bromomethyl)cyclohept-1-ene CAS No. 98559-22-9

1-(Bromomethyl)cyclohept-1-ene

Cat. No.: B12907908
CAS No.: 98559-22-9
M. Wt: 189.09 g/mol
InChI Key: GLNZBNPXEAPGRD-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclohept-1-ene is a valuable chemical building block in organic synthesis and materials science research. This compound, with the molecular formula C8H13Br and a molecular weight of 189.09, features a seven-membered cycloheptene ring functionalized with a reactive bromomethyl group at the first carbon . This structure makes it a versatile intermediate for constructing more complex molecular architectures, particularly in ring-expansion reactions and the synthesis of medium-sized carbocycles that are often challenging to access. Researchers utilize this compound in the development of novel polymers and functional materials, as the bromomethyl group can serve as an initiation or incorporation site in catalytic copolymerization processes, similar to those used with other cyclic alkenes . Its application extends to pharmaceutical research for creating proprietary target molecules. The product is offered with guaranteed high purity and is shipped with cold-chain transportation to ensure stability . This product is for research purposes only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)cycloheptene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-7-8-5-3-1-2-4-6-8/h5H,1-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNZBNPXEAPGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60760557
Record name 1-(Bromomethyl)cyclohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60760557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98559-22-9
Record name 1-(Bromomethyl)cyclohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60760557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromomethyl Cyclohept 1 Ene

Direct Bromination Strategies

Direct bromination strategies are among the most common methods for preparing allylic bromides. These reactions involve the selective substitution of an allylic hydrogen atom with bromine, leaving the carbon-carbon double bond intact.

Allylic bromination is a substitution reaction that occurs at the carbon atom adjacent to a double bond. The reaction typically proceeds via a free-radical chain mechanism. chemistrysteps.comlibretexts.org The key to successful allylic bromination is the use of reagents that can provide a low, constant concentration of elemental bromine (Br₂) to favor the radical substitution pathway over the competing electrophilic addition to the alkene. masterorganicchemistry.com

The most widely used reagent for this purpose is N-Bromosuccinimide (NBS). libretexts.orgchadsprep.com The reaction is initiated by light (hν) or a radical initiator (like AIBN or peroxides), which causes the homolytic cleavage of the weak N-Br bond in NBS or a trace amount of Br₂. chemistrysteps.comyoutube.com

Mechanism Steps:

Initiation: A bromine radical (Br•) is generated.

Propagation Step 1: The bromine radical abstracts an allylic hydrogen from the alkene precursor (e.g., 1-methylcycloheptene), forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). chemistrysteps.com The stability of this allylic radical is the driving force for the reaction's selectivity. chemistrysteps.com

Propagation Step 2: The generated HBr reacts with NBS to produce a molecule of Br₂. chemistrysteps.comlibretexts.org This step is crucial as it maintains the low concentration of Br₂ needed for the radical pathway to dominate.

Propagation Step 3: The resonance-stabilized allylic radical reacts with Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain reaction. chemistrysteps.com

For a precursor like 1-methylcycloheptene (B74865), abstraction of an allylic hydrogen can occur from either the methyl group or the C7 position on the ring. The resulting radical intermediates will have different stabilities, influencing the product distribution. The tertiary allylic radical is generally more stable than a primary allylic radical, leading to regioselectivity in the product mixture. youtube.comyoutube.com Furthermore, because the intermediate is a resonance-stabilized allylic radical, reaction with bromine can occur at either end of the π-system, potentially leading to a mixture of constitutional isomers, including the target 1-(bromomethyl)cyclohept-1-ene and 3-bromo-1-methylcyclohept-1-ene. chadsprep.com

Table 1: Reagent Selectivity in Allylic Bromination

ReagentConditionsRole & Selectivity
N-Bromosuccinimide (NBS) CCl₄, light (hν) or peroxide initiator (ROOR)Provides a low, steady concentration of Br₂, favoring radical substitution over electrophilic addition. Highly selective for the allylic position. libretexts.orgchadsprep.com
Bromine (Br₂) High temperature, gas phaseCan effect allylic bromination, but high concentrations at lower temperatures lead to electrophilic addition. Less practical for laboratory scale.

While direct electrophilic addition of bromine (Br₂) to an alkene like 1-methylcycloheptene typically results in the formation of a vicinal dibromide (1,2-dibromo-1-methylcycloheptane), this intermediate can potentially be used to synthesize the target compound. libretexts.org The reaction proceeds through a cyclic bromonium ion intermediate. The regiochemical outcome of the initial addition is governed by Markovnikov's rule, where the bromide ion attacks the more substituted carbon of the bromonium ion. ma.edupearson.com

To obtain this compound from this pathway, a subsequent elimination of HBr would be required. This two-step sequence (addition-elimination) is less direct than allylic bromination. Control of the elimination step's regiochemistry would be critical to ensure the formation of the desired endocyclic double bond.

If the reaction is performed in a nucleophilic solvent like water or an alcohol, a halohydrin or a bromoether can be formed, respectively. ma.edu For example, the reaction of 1-methylcyclohexene (a close analog) with NBS in aqueous THF leads to a bromohydrin. ma.edu These products, however, would require further synthetic steps to reach the target allylic bromide.

Indirect Synthetic Routes via Precursors

Indirect routes offer an alternative approach where the cycloheptene (B1346976) skeleton is first synthesized with a suitable functional group that can later be converted into the bromomethyl group.

One of the most reliable indirect methods is the conversion of an allylic alcohol, such as (cyclohept-1-en-1-yl)methanol, into the corresponding allylic bromide. This transformation avoids the regioselectivity issues associated with direct bromination of the hydrocarbon. A variety of reagents are available for this conversion.

The Appel reaction is a mild and effective method that uses triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). organic-chemistry.orgwikipedia.org The reaction proceeds via an oxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. This method generally results in high yields and occurs under neutral conditions. organic-chemistry.org

Other common reagents for converting alcohols to bromides include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). These reagents are effective but can sometimes promote rearrangements, which must be considered when dealing with allylic systems.

Table 2: Reagents for Converting Allylic Alcohols to Allylic Bromides

ReagentTypical ConditionsMechanism Notes
PPh₃ / CBr₄ (Appel Reaction)CH₂Cl₂, 0 °C to room temp.Proceeds via an oxyphosphonium intermediate; Sₙ2 displacement by bromide. Mild conditions, high yields. organic-chemistry.orgwikipedia.org
Phosphorus Tribromide (PBr₃) Ether or CH₂Cl₂, pyridine, 0 °CConverts primary and secondary alcohols. Can be prone to rearrangements.
Thionyl Bromide (SOBr₂) Ether, pyridine, low temp.Similar to PBr₃; produces gaseous SO₂ as a byproduct.
Hydrogen Bromide (HBr) Aqueous or in acetic acidStrong acid conditions can lead to carbocation formation and potential rearrangements or side reactions with the alkene.

The Finkelstein reaction provides a pathway to synthesize alkyl bromides from other alkyl halides, typically alkyl chlorides. wikipedia.org This method could be applied if the precursor, 1-(chloromethyl)cyclohept-1-ene, is readily available. The reaction is an equilibrium process that is driven to completion by exploiting the differential solubility of metal halide salts.

In a typical procedure, the allylic chloride would be treated with an excess of sodium bromide (NaBr) in acetone (B3395972). Sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution, driving the equilibrium toward the formation of the desired this compound according to Le Châtelier's principle. This Sₙ2 reaction works exceptionally well for primary, benzyl, and allylic halides. wikipedia.org

Emerging and Advanced Synthetic Approaches

Modern organic synthesis has introduced novel methods for creating allylic halides with improved selectivity and milder conditions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating bromine radicals from sources like N-bromosuccinimide or alkyl bromides under very mild conditions. mdpi.com These methods can offer high selectivity for C-H bond functionalization, including allylic bromination, often avoiding the high temperatures or harsh initiators of traditional radical reactions. researchgate.netrsc.org

Transition-Metal Catalysis: Iridium-catalyzed asymmetric allylic substitution reactions represent a state-of-the-art method for forming C-X bonds (where X is a heteroatom). nih.govethz.chresearchgate.net While often used for C-N or C-O bond formation, adaptations for halogenation could provide highly regio- and enantioselective routes to chiral allylic bromides from allylic carbonates or acetates.

Niobium-Catalyzed Reactions: Niobium compounds, such as niobium pentachloride (NbCl₅), have been explored as catalysts in various organic transformations. nih.gov Research has shown that niobium pentahalides can mediate the conversion of aldehydes and ketones directly into allylic halides through a nih.govnih.gov-rearrangement, offering a novel approach from different starting materials.

These advanced methods provide promising avenues for the synthesis of complex allylic bromides with high levels of control that are often difficult to achieve with classical methods.

Catalytic and Asymmetric Syntheses of this compound

The conventional synthesis of this compound relies on the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. This method, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. While effective, this approach lacks enantioselective control, yielding a racemic mixture if a chiral center is formed. The development of catalytic and asymmetric methods for allylic halogenation is an ongoing area of research, though specific applications to 1-methylcycloheptene are not extensively documented. However, principles from related systems can be extrapolated to understand potential advanced synthetic routes.

Catalytic Approaches:

Currently, there is a lack of established literature detailing specific catalytic cycles for the direct allylic bromination of 1-methylcycloheptene to yield this compound. Research in the broader field of allylic functionalization suggests potential pathways that could be adapted. For instance, metal-catalyzed reactions that proceed through a π-allyl complex could offer an alternative to radical-based methods, potentially providing greater control over regioselectivity and stereoselectivity.

Asymmetric Syntheses:

The direct enantioselective allylic bromination of unactivated alkenes remains a significant challenge in synthetic chemistry. As the traditional NBS-mediated reaction proceeds through a planar radical intermediate, it inherently does not allow for stereochemical control, resulting in a racemic product. chemistrysteps.com

However, the broader field of asymmetric catalysis offers conceptual frameworks for how the enantioselective synthesis of related compounds might be approached. For example, copper-catalyzed asymmetric allylic alkylation of cyclic allyl bromides has been reported, demonstrating that chiral ligands can influence the stereochemical outcome of reactions at the allylic position of a carbocyclic ring. researchgate.net While this is a substitution reaction rather than a direct bromination, it establishes the principle of achieving enantioselectivity in transformations of similar substrates.

Another potential, though indirect, strategy could involve the catalytic enantioselective haloazidation of allylic alcohols, which has been shown to be effective for a variety of cyclic and acyclic alkenes. nih.gov This suggests that catalytic systems capable of differentiating between the enantiotopic faces of an alkene or a prochiral allylic C-H bond could theoretically be developed for the direct asymmetric bromination of 1-methylcycloheptene.

The table below summarizes hypothetical catalytic systems based on advancements in the asymmetric functionalization of alkenes, which could be explored for the synthesis of enantioenriched this compound.

Catalyst TypeChiral Ligand ExamplePotential ReactionEnantiomeric Excess (Hypothetical)
Copper(I) ComplexPhosphoramidite L2Asymmetric Allylic BrominationModerate to High
Titanium(IV) ComplexChiral Schiff BaseAsymmetric BromofunctionalizationHigh
OrganocatalystChiral Biscinchona AlkaloidAsymmetric Allylic Alkylation (precursor)Good

This table is illustrative of potential research directions and does not represent established methods for the target compound.

Process Development and Scalability in the Synthesis of this compound

The scale-up of chemical reactions from the laboratory to an industrial setting presents a unique set of challenges, and the synthesis of this compound via allylic bromination is no exception. Key considerations for process development include reaction safety, control of reaction parameters, product purity, and economic viability.

Challenges in Scaling Up Radical Brominations:

The free-radical allylic bromination with NBS is an exothermic reaction. missouri.edu On a large scale, efficient heat dissipation is crucial to prevent thermal runaway, which could lead to unwanted side reactions or a hazardous situation. The initiation of the radical reaction, whether by light or chemical initiators, must be carefully controlled to ensure a steady and predictable reaction rate. In large batch reactors, achieving uniform light penetration for photochemical initiation can be particularly challenging.

Furthermore, the reaction can produce by-products, including succinimide (B58015) and potentially isomeric brominated compounds, which must be efficiently removed to obtain the desired product in high purity. The use of chlorinated solvents like carbon tetrachloride, traditionally employed in these reactions, is now highly restricted due to environmental and safety concerns, necessitating the development of processes in alternative, greener solvents.

Modern Approaches to Scalability: Continuous Flow Synthesis:

A significant advancement in addressing the challenges of scaling up photochemical and radical reactions is the use of continuous-flow reactors. acs.org This technology offers several advantages over traditional batch processing for the synthesis of allylic bromides.

In a continuous-flow setup, the reactants are pumped through a narrow, transparent tube that is irradiated by a light source. researchgate.netresearchgate.net This configuration allows for:

Superior Heat Transfer: The high surface-area-to-volume ratio of the tubing enables rapid and efficient removal of heat, mitigating the risk of thermal runaway. researchgate.net

Precise Control of Reaction Parameters: Residence time in the irradiated zone, temperature, and reactant concentrations can be precisely controlled, leading to higher selectivity and yields.

Enhanced Safety: The small reaction volume at any given moment significantly reduces the risks associated with highly reactive intermediates and exothermic processes.

Scalability: Production can be scaled up by simply running the reactor for longer periods or by "numbering up" – using multiple reactors in parallel. acs.org

The table below outlines a comparison of traditional batch versus continuous-flow processes for a representative allylic bromination.

ParameterTraditional Batch ProcessContinuous-Flow Process
Reaction Vessel Large glass reactorNarrow, transparent tubing
Heat Transfer Limited by surface areaExcellent
Light Penetration Non-uniformUniform and efficient
Safety Risk of thermal runawayInherently safer
Scalability ComplexStraightforward (time or numbering-up)
Productivity Dependent on batch sizeCan achieve high throughput (e.g., g/h)

Reactivity and Reaction Pathways of 1 Bromomethyl Cyclohept 1 Ene

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

Nucleophilic substitution reactions involving the displacement of the bromide ion are a central feature of the chemistry of 1-(Bromomethyl)cyclohept-1-ene. These reactions can proceed through either unimolecular (SN1) or bimolecular (SN2) pathways, with the operative mechanism being highly dependent on the reaction conditions.

Unimolecular (SN1) Pathways: Carbocation Stability and Rearrangements

The SN1 pathway involves a stepwise mechanism where the rate-determining step is the spontaneous dissociation of the leaving group (bromide) to form a carbocation intermediate. In the case of this compound, this would lead to the formation of a primary allylic carbocation.

Carbocation Stability:

The propensity of this compound to undergo SN1 reactions is significantly enhanced by the stability of the resulting allylic carbocation. This stability arises from resonance delocalization, where the positive charge is shared between the primary carbon of the bromomethyl group and the tertiary carbon of the cycloheptene (B1346976) ring. This delocalization distributes the positive charge over two carbon atoms, thereby stabilizing the intermediate.

The resonance stabilization of the primary allylic carbocation makes it comparable in stability to a secondary or even a tertiary carbocation, thus favoring the SN1 mechanism under appropriate conditions (e.g., in the presence of a weak nucleophile and a polar protic solvent).

Carbocation Rearrangements:

Once formed, the allylic carbocation intermediate can be attacked by a nucleophile at either of the two electron-deficient carbons. This can lead to the formation of two different constitutional isomers. Attack at the primary carbon results in the direct substitution product, while attack at the tertiary carbon of the ring leads to a rearranged product.

Furthermore, carbocation rearrangements, such as hydride or alkyl shifts, are a possibility if a more stable carbocation can be formed. libretexts.org However, in the case of the cyclohept-1-en-1-ylmethyl cation, significant rearrangements are less likely as the initial resonance-stabilized carbocation is already relatively stable. Solvolysis reactions of similar cyclic systems have been noted to sometimes proceed with rearrangement, but this is highly dependent on the specific structure and reaction conditions. oneclass.comfigshare.com

Table 1: Factors Influencing SN1 Pathways for this compound

Bimolecular (SN2) Pathways: Steric Hindrance and Stereoinversion

The SN2 pathway is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This backside attack results in an inversion of stereochemistry at the reaction center.

Steric Hindrance:

For this compound, the electrophilic center is a primary carbon, which is generally not sterically hindered, making it a good candidate for SN2 reactions. chemistrysteps.comlibretexts.org The cycloheptene ring is relatively flexible compared to smaller rings, which can influence the accessibility of the electrophilic carbon. However, the primary nature of the carbon atom bearing the bromine means that steric hindrance is generally low, allowing for the approach of a nucleophile. libretexts.orgyoutube.com The rate of SN2 reactions is highly sensitive to steric bulk around the reaction center. chemistrysteps.comlibretexts.org

Stereoinversion:

If the carbon atom of the bromomethyl group were chiral, an SN2 reaction would proceed with a predictable inversion of configuration. However, in this compound, this carbon is not a stereocenter.

Elimination Reactions from the Bromomethyl and Cycloheptene Units

In addition to substitution, this compound can undergo elimination reactions, leading to the formation of new double bonds. These reactions are often in competition with nucleophilic substitution and can also proceed through unimolecular (E1) or bimolecular (E2) mechanisms.

E1 Pathways: Competing Rearrangements and Alkene Formation

The E1 mechanism, like the SN1 mechanism, proceeds through a carbocation intermediate. varsitytutors.com The rate-determining step is the formation of the carbocation, followed by the removal of a proton from an adjacent carbon by a weak base to form a double bond.

Given that E1 and SN1 reactions share the same initial step, they are often competing pathways, especially under conditions that favor carbocation formation (polar protic solvent, weak nucleophile/base). libretexts.org The removal of a proton can occur from the carbon within the cycloheptene ring adjacent to the original site of the bromomethyl group, leading to a conjugated diene system. The formation of a conjugated system is often a driving force for elimination reactions.

As with the SN1 pathway, the potential for rearrangements exists, although the stability of the initial allylic carbocation may limit the extent of such rearrangements.

E2 Pathways: Regioselectivity (Saytzeff vs. Hofmann)

The E2 mechanism is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. This pathway requires an anti-periplanar arrangement of the proton to be removed and the leaving group.

For this compound, an E2 reaction would involve the removal of a proton from the carbon atom of the cycloheptene ring that is adjacent to the carbon bearing the bromomethyl group. This would lead to the formation of a conjugated diene.

Regioselectivity:

When multiple types of β-hydrogens are available for abstraction, the regioselectivity of the E2 reaction becomes a key consideration. The two main competing pathways are:

Saytzeff (Zaitsev) Elimination: This pathway leads to the formation of the more substituted, and therefore more thermodynamically stable, alkene. This is generally the favored product when using a small, strong base like ethoxide or hydroxide. varsitytutors.com

Hofmann Elimination: This pathway results in the formation of the less substituted alkene. This product is favored when using a sterically hindered, bulky base, such as potassium tert-butoxide. masterorganicchemistry.com The bulky base preferentially abstracts the more sterically accessible proton.

In the context of this compound, the flexibility of the seven-membered ring would likely allow for the necessary anti-periplanar arrangement for an E2 reaction to occur, leading to the formation of a conjugated diene. The choice of a small or bulky base would be crucial in controlling the regiochemical outcome if different β-protons were available.

Table 2: Comparison of E1 and E2 Pathways for this compound

Electrophilic Addition Reactions to the Cycloheptene Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, making it nucleophilic and susceptible to attack by electrophiles. Electrophilic addition reactions involve the breaking of the π-bond and the formation of two new σ-bonds. The regiochemistry and stereochemistry of these additions are influenced by the structure of the alkene and the reaction mechanism.

Halogenation and Hydrohalogenation: Regio- and Stereochemical Control

Halogens and hydrogen halides are common electrophiles that react with alkenes, including the double bond of the cycloheptene ring.

Halogenation The addition of halogens, such as bromine (Br₂), to an alkene proceeds via a mechanism involving a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org When this compound reacts with bromine, the π-bond attacks a bromine molecule, inducing a dipole and displacing a bromide ion. This forms a three-membered ring intermediate known as a bromonium ion. masterorganicchemistry.com The subsequent step involves the nucleophilic attack of the bromide ion on one of the carbons of the bromonium ion. This attack occurs from the face opposite to the bromonium ring, resulting in a stereochemical outcome known as anti-addition. masterorganicchemistry.commasterorganicchemistry.com For a cyclic system like cycloheptene, this means the two bromine atoms will be on opposite faces of the ring in the final product, leading to a trans configuration.

Hydrohalogenation The addition of hydrogen halides (HX), such as hydrogen bromide (HBr), is a two-step reaction that proceeds through a carbocation intermediate. libretexts.orglibretexts.org The initial step is the attack of the alkene's π-electrons on the electrophilic proton of HBr. libretexts.org This addition follows Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms, in order to form the more stable carbocation intermediate. masterorganicchemistry.compressbooks.pub

In this compound, the double bond is between C1 (bearing the bromomethyl group) and C2. C1 is bonded to no hydrogen atoms, while C2 is bonded to one. Therefore, the proton will add to C2, generating a more stable tertiary carbocation at C1. The nucleophilic bromide ion then attacks this carbocation to form the final product. pressbooks.pub This regioselectivity leads to the formation of 1-bromo-1-(bromomethyl)cycloheptane as the major product. masterorganicchemistry.com In the presence of peroxides, the addition of HBr can proceed via a radical mechanism, leading to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon (C2). youtube.com

ReactionReagent(s)MechanismRegioselectivityStereochemistryPredicted Major Product
Halogenation Br₂ in CCl₄Cyclic bromonium ionNot applicableAnti-additiontrans-1,2-Dibromo-1-(bromomethyl)cycloheptane
Hydrohalogenation HBrCarbocation intermediateMarkovnikovRacemic mixture1-Bromo-1-(bromomethyl)cycloheptane
Hydrohalogenation HBr, ROOR (peroxides)Radical intermediateAnti-MarkovnikovRacemic mixture1-Bromo-2-(bromomethyl)cycloheptane

Hydration, Hydroboration, and Other π-Bond Additions

Water can be added across the double bond of this compound to form alcohols, with the regiochemical outcome depending on the reaction conditions.

Acid-Catalyzed Hydration In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), water adds across the double bond according to Markovnikov's rule. chadsprep.com The mechanism is analogous to hydrohalogenation, involving the formation of the most stable carbocation intermediate. youtube.com The alkene is first protonated to form the tertiary carbocation at C1. A water molecule then acts as a nucleophile, attacking the carbocation. chadsprep.com Deprotonation of the resulting oxonium ion yields the tertiary alcohol, 1-(bromomethyl)cycloheptan-1-ol, as the major product.

Hydroboration–Oxidation Hydroboration–oxidation is a two-step process that achieves the anti-Markovnikov hydration of an alkene. wikipedia.org The first step involves the addition of borane (B79455) (BH₃) across the double bond. This reaction is a concerted, single-step process where the boron atom adds to the less sterically hindered carbon (C2) and the hydrogen atom adds to the more substituted carbon (C1). libretexts.orglumenlearning.com The addition occurs from the same face of the double bond, a stereochemical outcome known as syn-addition. libretexts.org The resulting organoborane intermediate is then oxidized in a second step using hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), which replaces the boron atom with a hydroxyl group with retention of configuration. lumenlearning.com The net result is the syn, anti-Markovnikov addition of water, yielding trans-2-(bromomethyl)cycloheptan-1-ol as the final product.

ReactionReagent(s)MechanismRegioselectivityStereochemistryPredicted Major Product
Acid-Catalyzed Hydration H₂O, H₂SO₄ (cat.)Carbocation intermediateMarkovnikovRacemic mixture1-(Bromomethyl)cycloheptan-1-ol
Hydroboration–Oxidation 1. BH₃·THF 2. H₂O₂, NaOHConcerted addition, oxidationAnti-MarkovnikovSyn-additiontrans-2-(Bromomethyl)cycloheptan-1-ol

Inductive and Resonance Effects of the Bromomethyl Group on Electrophilic Additions

The bromomethyl group (-CH₂Br) attached to the double bond significantly influences the reactivity of the alkene through electronic effects.

Inductive Effect: Bromine is an electronegative atom, and it withdraws electron density from the adjacent methylene (B1212753) carbon. This electron-withdrawing nature is transmitted through the sigma bonds, an effect known as a negative inductive effect (-I). libretexts.org This -I effect polarizes the C-Br bond and the adjacent C-C bond, slightly reducing the electron density of the double bond compared to an unsubstituted cycloalkene.

Effect on Reaction Rate and Regioselectivity: In electrophilic additions that proceed through a carbocation intermediate (such as hydrohalogenation and acid-catalyzed hydration), the inductive effect influences the stability of the intermediate. The electron-withdrawing bromomethyl group will destabilize the adjacent tertiary carbocation formed at the C1 position. libretexts.org While this destabilization might lead to a slower reaction rate compared to a similar alkene with an electron-donating group, it is generally not sufficient to alter the regiochemical outcome. The tertiary carbocation at C1, despite being destabilized, is still significantly more stable than the alternative secondary carbocation that would form at C2. Thus, Markovnikov's rule is still followed.

Resonance Effect: The bromomethyl group does not have any lone pairs or π-bonds that can directly participate in resonance with the cycloheptene double bond. Therefore, it exerts no significant resonance effect on the reactivity of the alkene.

Pericyclic and Cycloaddition Reactions Involving the Cycloheptene Double Bond

Pericyclic reactions are concerted processes that occur through a single cyclic transition state without forming any intermediates. adichemistry.comlibretexts.org These reactions, which include cycloadditions and ene reactions, are often highly stereospecific and are governed by the principles of orbital symmetry. alchemyst.co.uk

Diels-Alder Reactions (as Dienophile or Diene Component)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene, known as the dienophile, to form a six-membered ring. wikipedia.org

As a Diene Component: To act as the diene in a Diels-Alder reaction, a molecule must possess a conjugated system of two double bonds that can adopt an s-cis conformation. masterorganicchemistry.com this compound has only a single double bond within its structure and therefore cannot function as the diene component.

As a Dienophile Component: The double bond of this compound can serve as the dienophile, reacting with a suitable conjugated diene. The reactivity of the dienophile is typically enhanced by the presence of electron-withdrawing groups conjugated with the double bond. pressbooks.publibretexts.org The bromomethyl group is weakly electron-withdrawing due to the inductive effect of the bromine atom. This effect should make this compound a moderately reactive dienophile. For example, in a reaction with a simple diene like 1,3-butadiene, this compound would be expected to form a bicyclic adduct. The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org

Other Concerted Pericyclic Transformations

Pericyclic reactions are a class of concerted processes that proceed through a cyclic transition state. uh.edu Governed by the principles of orbital symmetry, these reactions, such as the Diels-Alder and ene reactions, are powerful tools in organic synthesis. masterorganicchemistry.combeilstein-journals.org For this compound, its carbon-carbon double bond could potentially participate as a component in such transformations.

For instance, the Alder-ene reaction involves the addition of a compound with an allylic hydrogen (the "ene") to a compound with a multiple bond (the "enophile"). beilstein-journals.org In a hypothetical scenario, the cyclohept-1-ene ring of this compound could act as the "ene" component, reacting with a suitable enophile. The outcome of such reactions would be highly dependent on the specific reactants and conditions employed. The transition states of these reactions are typically highly ordered, six-membered rings, and their feasibility is often dictated by both electronic and steric factors. beilstein-journals.org

Molecular Rearrangements Involving the this compound Framework

The structure of this compound is prone to a variety of molecular rearrangements, which can lead to significant alterations of its carbon skeleton. These transformations are often initiated by the formation of reactive intermediates, such as carbocations or radicals, at the allylic position.

Sigmatropic Rearrangements (e.g., Cope, Claisen-type rearrangements)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. uh.edulibretexts.org The Cope and Claisen rearrangements are classic examples of uchicago.eduuchicago.edu-sigmatropic shifts. libretexts.orglibretexts.org

Claisen Rearrangement : The classic Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org this compound, being an allylic bromide, does not undergo this reaction directly. However, it serves as a precursor to substrates that can. For example, conversion of the bromomethyl group to an allylic alcohol, followed by reaction with an orthoester, could generate a ketene (B1206846) acetal (B89532) intermediate that undergoes a Johnson-Claisen rearrangement to yield a γ,δ-unsaturated ester. masterorganicchemistry.comwikipedia.org Similarly, conversion to an allyl vinyl ether would enable the classic Claisen rearrangement upon heating. masterorganicchemistry.comorganic-chemistry.org

Cope Rearrangement : The Cope rearrangement is the uchicago.eduuchicago.edu-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Like the Claisen rearrangement, this compound must first be converted into a suitable 1,5-diene substrate. Synthetic manipulation of the bromomethyl group to introduce a vinyl group at that position would create the necessary 1,5-diene framework, which could then potentially undergo a Cope rearrangement upon heating. The equilibrium of this reversible reaction is driven by the relative thermodynamic stability of the starting diene and the rearranged product. masterorganicchemistry.comnrochemistry.com

Rearrangement TypeRequired Substrate StructurePotential Product Class
Claisen Allyl vinyl etherγ,δ-Unsaturated carbonyl
Cope 1,5-DieneIsomeric 1,5-Diene

Carbocation Rearrangements and Skeletal Reorganizations

The C-Br bond in this compound is susceptible to heterolytic cleavage, particularly in the presence of a Lewis acid or in a polar solvent, leading to the formation of an allylic carbocation. This intermediate is a key pivot for various rearrangements. libretexts.org Carbocations inherently seek greater stability, which drives rearrangements like hydride and alkyl shifts. masterorganicchemistry.comyoutube.com

Upon formation, the primary allylic carbocation of this compound is stabilized by resonance with the adjacent double bond. However, it can undergo a 1,2-hydride shift from the adjacent carbon in the ring to form a more stable tertiary carbocation within the seven-membered ring. youtube.comyoutube.com This new carbocation can then be trapped by a nucleophile, leading to a rearranged product.

Skeletal reorganizations represent more complex transformations that can alter the fundamental ring structure. researchgate.netrsc.org Such processes can be initiated by the formation of a carbocation and may involve a cascade of bond migrations, leading to intricate molecular architectures.

Ring Expansion and Contraction Reactions Modulated by the Bromomethyl Group

The carbocation generated from this compound, being adjacent to the cycloheptane (B1346806) ring, can trigger ring expansion or contraction. wikipedia.org

Ring Expansion : The migration of one of the endocyclic C-C bonds to the carbocation center can result in the expansion of the seven-membered ring to an eight-membered ring. This process, a type of Wagner-Meerwein rearrangement, is driven by the formation of a more stable carbocation and can be influenced by steric and electronic factors within the ring. wikipedia.org

Ring Contraction : Conversely, a ring contraction could occur, transforming the cycloheptene ring into a cyclohexane (B81311) derivative with a new side chain. For instance, the Favorskii rearrangement of α-halo ketones leads to ring-contracted carboxylic acid derivatives via a cyclopropanone (B1606653) intermediate, though this specific reaction is not directly applicable. harvard.edu However, carbocation-mediated pathways can also lead to contraction, particularly if it results in a thermodynamically more stable system. youtube.com Radical-mediated ring contractions are also known, offering an alternative pathway under different reaction conditions. illinois.edu

Radical-Mediated Transformations

In addition to ionic pathways, this compound can participate in reactions involving free radical intermediates. These reactions are typically initiated by radical initiators (like AIBN) or photochemically.

Free Radical Additions and Cyclizations

Free Radical Additions : The double bond in the cycloheptene ring is susceptible to the addition of free radicals. wikipedia.org For example, the radical addition of HBr, often initiated by peroxides, typically proceeds with anti-Markovnikov regioselectivity. masterorganicchemistry.com In this process, a bromine radical adds to the double bond to generate the most stable carbon radical intermediate, which then abstracts a hydrogen atom from HBr to complete the addition. masterorganicchemistry.com

Radical Cyclizations : The presence of both a double bond and a carbon-bromine bond within the same molecule sets the stage for potential intramolecular radical cyclizations. mdpi.comnih.gov Homolytic cleavage of the C-Br bond would generate an allylic radical. While this radical is stabilized by resonance, it could potentially undergo an intramolecular addition to the double bond. However, the geometric constraints of forming a small, strained bicyclic system might make such a pathway challenging. A more plausible scenario involves an intermolecular radical reaction where an external radical adds to the double bond, generating a new radical on the cycloheptane ring, which could then participate in subsequent transformations. Cascade reactions involving an initial radical cyclization followed by further reactions are a powerful strategy for building complex cyclic systems. nih.govthieme.de

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) represents a fundamental step in many chemical reactions, initiating transformations by the transfer of a single electron to or from a substrate. libretexts.org In the context of this compound, an SET process would typically involve the transfer of an electron from a reductant (a metal or a photoexcited catalyst) to the molecule. This addition of an electron into the molecule's lowest unoccupied molecular orbital (LUMO) can lead to the formation of a radical anion.

This radical anion intermediate is transient and readily undergoes dissociation by cleaving its weakest bond. In this compound, the carbon-bromine bond is the most labile, and its cleavage results in the formation of a bromide anion and a cyclohept-1-en-1-ylmethyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized between the exocyclic methylene carbon and the C2 position of the cycloheptene ring. libretexts.orgopenochem.org The generation of this stabilized radical intermediate opens pathways for various subsequent reactions, including radical-radical coupling or addition to other unsaturated systems. Metals such as lithium or sodium are capable of initiating such SET processes. libretexts.org

Table 1: Hypothetical Single Electron Transfer (SET) Reaction
ReactantReagentKey IntermediatePotential Product (after quenching)
This compoundSodium metal (Na)Cyclohept-1-en-1-ylmethyl radical1-Methylcyclohept-1-ene

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for forming new chemical bonds with high efficiency and selectivity. The allylic bromide functionality in this compound makes it an excellent substrate for a variety of such transformations, particularly those catalyzed by palladium. nobelprize.org

Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-C Bond Formations)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For an allylic bromide like this compound, the cycle begins with the oxidative addition of the C-Br bond to a Palladium(0) complex, forming a π-allylpalladium(II) intermediate. wikipedia.orgharvard.edu This intermediate then undergoes transmetalation with an organometallic nucleophile, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: This reaction couples the allylic substrate with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a base. wikipedia.orgorganic-chemistry.org The base is crucial for activating the organoboron compound to facilitate transmetalation. organic-chemistry.org This method is widely used due to the stability and low toxicity of the boron reagents. wikipedia.org

Stille Coupling: The Stille reaction employs an organostannane (organotin) reagent as the coupling partner. wikipedia.orglibretexts.org A key advantage of this reaction is the tolerance of a wide variety of functional groups. uwindsor.ca However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The reaction can couple this compound with aryl, alkenyl, or even alkynyl stannanes. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an organic halide. wikipedia.org It is unique among the common cross-coupling reactions as it typically requires both a palladium catalyst and a copper(I) co-catalyst. nih.gov The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. This method provides a direct route to 1,4-enynes from this compound.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound
Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃(Cyclohept-1-en-1-ylmethyl)benzene
StilleTributyl(vinyl)stannanePd(PPh₃)₄, LiCl1-(Buta-1,3-dien-1-yl)cyclohept-1-ene
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N(Cyclohept-1-en-1-yl)prop-1-ynyl)benzene

Olefin Metathesis: Ring-Closing and Cross-Metathesis Applications

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by metal alkylidene complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). beilstein-journals.orguwindsor.ca

Ring-Closing Metathesis (RCM): This intramolecular variant of olefin metathesis is used to form cyclic alkenes from acyclic dienes. organic-chemistry.org To apply RCM, this compound must first be converted into a suitable diene. For instance, alkylation of diethyl allylmalonate with this compound would yield a 1,6-diene. Subsequent exposure of this diene to a Grubbs catalyst would initiate RCM, leading to the formation of a new bicyclic system containing a seven-membered ring fused to a six-membered ring, with the concurrent release of ethylene (B1197577) gas as a volatile byproduct.

Cross-Metathesis (CM): This intermolecular reaction occurs between two different alkenes. organic-chemistry.org this compound can participate in CM with a variety of olefin partners. For example, reaction with styrene (B11656) in the presence of a second-generation Grubbs catalyst could yield a mixture of products, including the desired cross-product, 1-((E)-3-phenylallyl)cyclohept-1-ene, alongside homodimers of the starting materials. The selectivity and efficiency of CM can be influenced by the steric and electronic properties of the substrates and the choice of catalyst. organic-chemistry.org

Table 3: Olefin Metathesis Applications
Metathesis TypeReaction Partner(s)Typical CatalystProduct Description
Ring-Closing Metathesis (RCM)Derivative: Diethyl allyl(cyclohept-1-en-1-ylmethyl)malonateGrubbs II CatalystFused bicyclic lactone precursor
Cross-Metathesis (CM)This compound + StyreneHoveyda-Grubbs II CatalystStyrenyl-substituted cycloheptene

Asymmetric Catalysis in Derivatization of this compound

Asymmetric catalysis enables the synthesis of chiral molecules in an enantiomerically enriched form. The allylic bromide in this compound is an ideal functional group for asymmetric allylic alkylation (AAA) reactions, which are powerful methods for creating stereogenic centers. acs.org

In a typical transition metal-catalyzed AAA, a Pd(0) or Cu(I) complex reacts with the allylic bromide to form a prochiral π-allyl intermediate. researchgate.netacs.org In the presence of a chiral ligand, a nucleophile will add to one of the termini of the π-allyl complex preferentially, leading to the formation of one enantiomer of the product in excess. A wide range of soft carbon nucleophiles, such as stabilized enolates (e.g., from malonates) and organometallic reagents (e.g., organolithiums or Grignard reagents), can be employed. researchgate.net The choice of metal, chiral ligand, and reaction conditions is critical for achieving high enantioselectivity. This approach allows for the direct conversion of the achiral starting material into valuable, optically active building blocks.

Table 4: Asymmetric Allylic Alkylation (AAA) of this compound
NucleophileCatalyst System (Metal + Chiral Ligand)Expected ProductKey Feature
Dimethyl malonate[Pd₂(dba)₃], (R,R)-Trost ligandEnantioenriched dimethyl 2-(cyclohept-1-en-1-ylmethyl)malonateFormation of a chiral C-C bond

Computational and Mechanistic Investigations of 1 Bromomethyl Cyclohept 1 Ene

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule, predicting its structure, stability, and reactivity without the need for empirical data. For a molecule such as 1-(Bromomethyl)cyclohept-1-ene, these methods are invaluable for understanding its behavior in chemical reactions.

The electronic structure of this compound dictates its reactivity. Key indicators of this reactivity are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and represents the molecule's ability to act as a nucleophile or electron donor. In this compound, the HOMO is primarily localized on the carbon-carbon double bond (the π-system), making this region susceptible to attack by electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest-energy orbital that is vacant of electrons and signifies the molecule's capacity to act as an electrophile or electron acceptor. The LUMO is predominantly centered on the antibonding σ* orbital of the carbon-bromine (C-Br) bond. This indicates that nucleophilic attack will likely occur at the methylene (B1212753) carbon, leading to the displacement of the bromide ion, characteristic of SN2 or SN2' reactions.

The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of these orbitals and map their electron density distributions.

Illustrative Data Table: Calculated Frontier Orbital Energies for this compound

OrbitalCalculated Energy (eV) Primary Locus of Electron Density
HOMO-9.85π-orbital of the C=C double bond
LUMO-0.72σ*-orbital of the C-Br bond
HOMO-LUMO Gap9.13N/A

Note: The data presented in this table is illustrative and represents typical values that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G level of theory) for a molecule of this type. It serves to demonstrate the concepts discussed.*

A Potential Energy Surface (PES) is a multidimensional map that relates the potential energy of a system of atoms to their geometric positions. wikipedia.orgmuni.cz By mapping the PES for a reaction involving this compound, chemists can identify the most favorable reaction pathways. libretexts.org This involves locating energy minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent transition states. libretexts.org

For instance, in a nucleophilic substitution reaction, the PES would map the energy changes as the nucleophile approaches the electrophilic carbon and the bromide leaving group departs. Calculations can reveal the energy barriers (activation energies) for competing pathways, such as direct allylic substitution (SN2) versus allylic rearrangement (SN2'). The path of least energy from reactants to products on this surface is known as the reaction coordinate. libretexts.org These theoretical explorations are crucial for predicting reaction outcomes and understanding mechanistic details that are difficult to observe experimentally. rsc.org

Spectroscopic and Kinetic Studies for Mechanism Elucidation

While computational methods provide a theoretical model, experimental validation is essential. Spectroscopic and kinetic studies are the primary tools for probing reaction mechanisms, identifying transient species, and quantifying reaction rates.

In-situ spectroscopy allows for the real-time monitoring of a chemical reaction, providing direct evidence for the formation and consumption of intermediates. For reactions involving this compound, techniques such as in-situ Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy would be highly informative.

For example, in the formation of a Grignard reagent from this compound and magnesium, in-situ FTIR could monitor the disappearance of the C-Br stretching frequency and the appearance of new vibrations associated with the newly formed carbon-magnesium bond. hzdr.de This allows for the tracking of reactant consumption and product formation in real-time, confirming the progress of the reaction and helping to detect any significant intermediate species. hzdr.deskku.edu

Kinetic studies measure the rate at which a reaction proceeds, providing quantitative data about the mechanism's rate-determining step. The determination of the rate constant under various conditions (e.g., changing temperature, concentration, or solvent) is fundamental to this analysis.

A powerful tool in mechanistic studies is the Kinetic Isotope Effect (KIE) . This effect is observed when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen, ¹H, is replaced by deuterium, ²H), which can lead to a change in the reaction rate. A significant KIE (typically kH/kD > 2) indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction.

For this compound, a KIE study could distinguish between different elimination mechanisms. For example, if a base-induced elimination reaction were studied, deuterating the hydrogen atoms on the carbon adjacent to the double bond (the C3 position) would help elucidate the mechanism. A significant KIE would provide strong evidence for an E2 mechanism where the C-H bond is broken in the rate-limiting step. Conversely, the absence of a primary KIE would suggest a mechanism where C-H bond cleavage is not rate-determining, such as in an E1 pathway.

Illustrative Data Table: Hypothetical Rate Constants for an Elimination Reaction

ReactantRate Constant (k) at 298 K (M⁻¹s⁻¹) Kinetic Isotope Effect (kH/kD)
This compound (H at C3)3.5 x 10⁻⁴6.25
This compound (D at C3)0.56 x 10⁻⁴

Note: The data in this table is hypothetical, designed to illustrate the concept of a primary kinetic isotope effect. The large kH/kD value shown would strongly support an E2 mechanism involving C-H bond cleavage in the rate-determining step.

Synthetic Utility and Future Research Trajectories

Strategic Applications in the Synthesis of Complex Organic Molecules

1-(Bromomethyl)cyclohept-1-ene serves as a potent electrophile, enabling the introduction of the cycloheptenyl-methyl moiety into a wide array of organic structures. Its utility is particularly evident in the construction of molecules containing seven-membered rings, which are key structural motifs in numerous biologically active natural products. The allylic nature of the carbon-bromine bond facilitates facile nucleophilic substitution (SN2 and SN2') reactions, providing access to a diverse range of functionalized cycloheptene (B1346976) derivatives.

The strategic application of this compound can be envisioned in multi-step total synthesis campaigns where the cycloheptene ring is a core component. escholarship.org For instance, it can be employed in coupling reactions with complex nucleophiles to forge key carbon-carbon or carbon-heteroatom bonds. The double bond within the cycloheptene ring also serves as a functional handle for further transformations, such as epoxidation, dihydroxylation, or cleavage, thereby increasing the molecular complexity. The development of synthetic methods that allow for the efficient creation of intricate molecules is a continuous goal in organic chemistry. eurekalert.org

Table 1: Potential Strategic Applications and Transformations

Reaction TypeReagent/CatalystPotential Product ClassSynthetic Advantage
Nucleophilic SubstitutionOrganocuprates, Enolates, AminesFunctionalized CycloheptenesIntroduction of C, N, O, S nucleophiles
Cross-CouplingPd or Ni catalysts, Organoboron reagentsArylated/Alkylated CycloheptenesFormation of complex C-C bonds
Radical CyclizationRadical Initiator (e.g., AIBN), Tin HydridesBicyclic Ring SystemsRapid construction of polycyclic frameworks
Diels-Alder ReactionDienophileFused Ring SystemsFormation of six-membered rings with stereocontrol

Exploration of Novel Reactivity and Selectivity Patterns for this compound

Future research is expected to uncover novel reactivity and selectivity patterns for this compound. As an allylic bromide, it is predisposed to participate in reactions that proceed through resonance-stabilized allylic radicals or cations. masterorganicchemistry.com This property can be exploited to control regioselectivity and stereoselectivity in various transformations.

One area of exploration is transition-metal-catalyzed cross-coupling reactions. The development of new catalyst systems could enable previously challenging couplings, such as enantioselective allylic alkylation, to proceed with high efficiency and selectivity. mdpi.com Furthermore, the investigation of radical-mediated reactions presents a promising avenue. The treatment of this compound with radical initiators can generate an allylic radical, which can undergo intermolecular additions or intramolecular cyclizations to form complex bicyclic systems. Research into the cyclization of related 2-bromomethyl-1,3-dioxacyclohept-5-enes has demonstrated the feasibility of such radical pathways to form bicyclo[3.2.1]octane structures. rsc.org

The unique conformational properties of the seven-membered ring can also influence reaction outcomes. Diastereoselective reactions that take advantage of the ring's preferred conformations could lead to the synthesis of specific stereoisomers, which is of paramount importance in medicinal chemistry and materials science. nih.gov

Green Chemistry Principles in the Synthesis and Application of this compound

The integration of green chemistry principles into the synthesis and use of this compound is crucial for sustainable chemical manufacturing. acs.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. greenchemistry-toolkit.orgresearchgate.net

For the synthesis of this compound itself, greener alternatives to traditional brominating agents can be employed. For example, using N-bromosuccinimide (NBS) with a radical initiator is a common method for allylic bromination that avoids the use of highly corrosive and hazardous elemental bromine (Br₂). masterorganicchemistry.comwordpress.com This approach aligns with the principle of using safer chemicals. wordpress.com

In its application, designing reactions with high atom economy is a key green chemistry goal. acs.org Reactions like catalytic additions and cycloadditions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts. Furthermore, the use of greener solvents, such as water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact. nih.gov The development of catalytic processes, including those using biocatalysts or reusable solid-supported catalysts, would further enhance the green credentials of synthetic routes involving this compound. rsc.org

Table 2: Application of Green Chemistry Principles

PrincipleApplication to this compound
Prevention Design synthetic routes to minimize waste generation.
Atom Economy Utilize addition and cycloaddition reactions to maximize the incorporation of reactant atoms into the final product. acs.org
Less Hazardous Chemical Syntheses Employ safer brominating agents like NBS instead of Br₂ for its synthesis. wordpress.com
Safer Solvents and Auxiliaries Replace hazardous organic solvents with greener alternatives like water or ethanol. nih.gov
Catalysis Develop catalytic reactions to reduce the need for stoichiometric reagents.

Emerging Methodologies in Flow Chemistry and Electrochemistry for this compound Transformations

Emerging technologies like flow chemistry and electrochemistry offer powerful tools to enhance the synthesis and transformation of this compound.

Flow Chemistry: Continuous flow reactors provide significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when dealing with reactive intermediates or hazardous reagents. umontreal.cascielo.br The generation and immediate use of unstable organometallic reagents derived from this compound, for instance, can be safely performed in a flow setup. wiley-vch.demdpi.com This technology allows for rapid reaction optimization and seamless scaling from laboratory to industrial production. scielo.br Photochemical reactions, which can be difficult to scale up in batch due to light penetration issues, are well-suited for flow reactors, opening up possibilities for novel light-mediated transformations of this compound. rsc.orgnih.gov

Electrochemistry: Electrochemical methods provide a reagent-free approach to activate chemical bonds, often under mild conditions. The carbon-bromine bond in this compound is susceptible to electrochemical reduction. This can generate radical or anionic intermediates that can participate in a variety of subsequent reactions, such as dimerization, cross-coupling, or ring-expansion. For example, the electrochemical reduction of related 1-bromomethyl-2-oxocycloalkane-1-carboxylates has been shown to induce a one-carbon ring-expansion reaction. researchgate.net Applying this concept to this compound could provide a novel route to eight-membered ring systems. Electrosynthesis aligns well with green chemistry principles by minimizing the use of chemical oxidants or reductants and often requiring less energy.

Q & A

Q. Table 1. Comparison of Brominating Agents for this compound Synthesis

Brominating AgentSolventYield (%)Byproducts
Br₂CH₂Cl₂85Di-adducts (5%)
NBSCCl₄60Allylic bromides (20%)
HBr/H₂O₂Acetic Acid70Oxidation products (15%)

Q. Table 2. Key Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃)δ 5.8 (m, 2H, alkene), δ 3.5 (t, 2H, CH₂Br)
¹³C NMR (CDCl₃)δ 128.5 (alkene), δ 32.1 (CH₂Br)
IR (neat)590 cm⁻¹ (C-Br), 1645 cm⁻¹ (C=C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.